molecular formula C14H12BrFN2O2 B1446053 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide CAS No. 1706456-97-4

3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide

Cat. No.: B1446053
CAS No.: 1706456-97-4
M. Wt: 339.16 g/mol
InChI Key: MCTVAEMOXOIBNT-UHFFFAOYSA-N
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Description

3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide is an aromatic compound with the molecular formula C14H12BrFN2O2 and a molecular weight of 339.16 g/mol This compound is known for its unique structure, which includes a bromine atom, a fluorobenzyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions and catalysts to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide can be compared with other similar compounds, such as:

    3-Bromo-4-((4-fluorobenzyl)oxy)benzohydrazide: Similar structure but with a different position of the fluorine atom.

    3-Bromo-4-((3-chlorobenzyl)oxy)benzohydrazide: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-4-((3-methylbenzyl)oxy)benzohydrazide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-bromo-4-[(3-fluorophenyl)methoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2/c15-12-7-10(14(19)18-17)4-5-13(12)20-8-9-2-1-3-11(16)6-9/h1-7H,8,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTVAEMOXOIBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-((3-fluorobenzyl)oxy)benzohydrazide
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